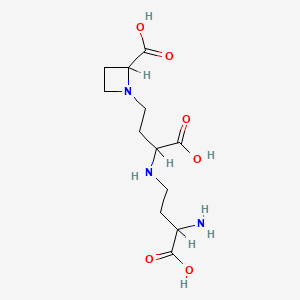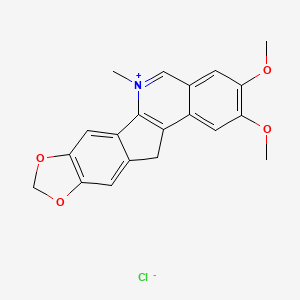
2-Benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuran-1,3-dione: , furan-2,5-dione , and 2-(2-hydroxyethoxy)ethanol 2-(2-hydroxyethoxy)ethanol is a glycol ether used as a solvent and in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation of Naphthalene: This method involves the catalytic oxidation of naphthalene in the presence of vanadium pentoxide to produce phthalic anhydride.
Air Oxidation Method: Benzene is reacted with oxygen under the action of a catalyst to produce phthalic anhydride.
Industrial Production Methods: Phthalic anhydride is produced industrially by the catalytic oxidation of o-xylene or naphthalene in a fluidized bed or fixed bed reactor .
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: Furan and maleic anhydride undergo a Diels-Alder cycloaddition followed by dehydration to produce maleic anhydride.
Industrial Production Methods: Maleic anhydride is produced by the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst .
Synthetic Routes and Reaction Conditions:
Ethylene Oxide Reaction: Ethylene oxide is reacted with ethylene glycol to produce 2-(2-hydroxyethoxy)ethanol.
Industrial Production Methods: This compound is produced industrially by the reaction of ethylene oxide with ethylene glycol under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Phthalic anhydride reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
- Water for hydrolysis.
- Alcohols and acid catalysts for esterification.
Major Products:
- Phthalic acid from hydrolysis.
- Phthalate esters from esterification.
Types of Reactions:
Hydrolysis: Maleic anhydride reacts with water to form maleic acid.
Diels-Alder Reaction: Reacts with dienes to form cycloaddition products.
Common Reagents and Conditions:
- Water for hydrolysis.
- Dienes for Diels-Alder reactions.
Major Products:
- Maleic acid from hydrolysis.
- Cycloaddition products from Diels-Alder reactions.
Types of Reactions:
Esterification: Reacts with acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Common Reagents and Conditions:
- Acids for esterification.
- Alkyl halides for etherification.
Major Products:
- Esters from esterification.
- Ethers from etherification.
Wissenschaftliche Forschungsanwendungen
2-Benzofuran-1,3-dione
Chemistry: Used as a reagent in organic synthesis.
Industry: Used in the production of plasticizers, resins, and dyes.
Furan-2,5-dione
Chemistry: Used as a dienophile in Diels-Alder reactions.
Industry: Used in the production of unsaturated polyester resins.
2-(2-hydroxyethoxy)ethanol
Wirkmechanismus
2-Benzofuran-1,3-dione
Phthalic anhydride exerts its effects through its reactivity with nucleophiles, forming various derivatives such as esters and amides .
Furan-2,5-dione
Maleic anhydride acts as an electrophile in Diels-Alder reactions, forming cycloaddition products with dienes .
2-(2-hydroxyethoxy)ethanol
This compound acts as a solvent and a reactant in various chemical reactions, facilitating the formation of esters and ethers .
Vergleich Mit ähnlichen Verbindungen
2-Benzofuran-1,3-dione
Similar Compounds: Phthalic acid, isophthalic acid.
Uniqueness: Phthalic anhydride is more reactive due to its anhydride functional group.
Furan-2,5-dione
Similar Compounds: Maleic acid, fumaric acid.
Uniqueness: Maleic anhydride is more reactive due to its anhydride functional group.
2-(2-hydroxyethoxy)ethanol
Eigenschaften
CAS-Nummer |
26123-45-5 |
|---|---|
Molekularformel |
C16H16O9 |
Molekulargewicht |
352.29 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-4H;1-2H;5-6H,1-4H2 |
InChI-Schlüssel |
CIXDCTUCTNUFBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Synonyme |
PN-1 resin polyester maleate resin PN-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)

![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)





